molecular formula C11H14O7 B1583221 Diethyl 2,4,6-trioxoheptanedioate CAS No. 68854-18-2

Diethyl 2,4,6-trioxoheptanedioate

Cat. No. B1583221
CAS RN: 68854-18-2
M. Wt: 258.22 g/mol
InChI Key: NANVJYXVUMMBIC-UHFFFAOYSA-N
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Description

Diethyl 2,4,6-trioxoheptanedioate is a synthetic organic compound with the molecular formula C11H14O7 and a molecular weight of 258.22500 . It does not contain any toxic metallic elements .


Synthesis Analysis

The synthesis of Diethyl 2,4,6-trioxoheptanedioate involves several steps. One method involves the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone . This reaction yields diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers .


Molecular Structure Analysis

The molecular structure of Diethyl 2,4,6-trioxoheptanedioate consists of 11 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . The exact mass is 258.07400 .


Chemical Reactions Analysis

Diethyl 2,4,6-trioxoheptanedioate can undergo various chemical reactions. For instance, it can react with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone to produce diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate .


Physical And Chemical Properties Analysis

Diethyl 2,4,6-trioxoheptanedioate has a density of 1.238g/cm3 and a boiling point of 346.9ºC at 760 mmHg . Its flash point is 151.9ºC .

Scientific Research Applications

Synthesis of Chromeno[4,3-b]pyridines

Diethyl 2,4,6-trioxoheptanedioate has been utilized in the synthesis of chromeno[4,3-b]pyridines, which are compounds of interest in organic chemistry. A study demonstrated its condensation with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone, resulting in a mixture of diastereoisomers. The major isomer was isolated and analyzed through X-ray analysis, indicating the potential of diethyl 2,4,6-trioxoheptanedioate in complex organic syntheses (Mamedov et al., 2008).

Synthesis of Benzo[e]pyrano[4,3-b]pyridines

Another application is in the synthesis of benzo[e]pyrano[4,3-b]pyridines. A study demonstrated the three-component condensation of diethyl 2,4,6-trioxoheptanedioate with salicylaldehyde derivatives and ammonium acetate, leading to the formation of tricyclic products, namely tetrahydrobenzo[e]-pyrano[4,3-b]pyridines. This method presents a novel approach for creating such compounds, showcasing the versatility of diethyl 2,4,6-trioxoheptanedioate in organic synthesis (Mamedov et al., 2009).

Asymmetric Hydrogenation

Diethyl 2,4,6-trioxoheptanedioate is also significant in the field of asymmetric hydrogenation. A study highlighted its role in producing (R, R)-1,5-Dioxa-2,6-dioxobicyclo[3.3.0]octane through hydrogenation and cyclization, obtained in high enantiomeric excess. This compound was then converted into synthetically useful (R)-4-hydroxyethyl-2-buten-4-olide (Kiegiel et al., 2000).

Safety Aspects in Chemical Reactions

In terms of safety and process optimization, diethyl 2,4,6-trioxoheptanedioate's reactivity has been studied, especially in reactions involving hazardous materials. A study evaluated the hazards of a reaction between 1,3-diethyl propanedioate and Fuming Nitric acid, forming diethyl 2-nitropropanedioate. This research contributed to understanding the risks and necessary control measures for safe chemical processing at both laboratory and plant scales (Veedhi et al., 2016).

Crystal Structure Analysis

Diethyl 2,4,6-trioxoheptanedioate has been instrumental in crystallography studies. Research involving its derivatives has led to the discovery of new molecular structures, demonstrating its utility in expanding our understanding of molecular conformation and interactions (Meskini et al., 2010).

Future Directions

The future directions for Diethyl 2,4,6-trioxoheptanedioate research could involve exploring its potential applications in various chemical reactions and understanding its mechanism of action in more detail . Further studies could also focus on improving the synthesis process and investigating its safety and environmental impact .

properties

IUPAC Name

diethyl 2,4,6-trioxoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O7/c1-3-17-10(15)8(13)5-7(12)6-9(14)11(16)18-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVJYXVUMMBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218949
Record name Diethyl trioxopimelate
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Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,4,6-trioxoheptanedioate

CAS RN

68854-18-2
Record name Diethyl trioxopimelate
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Record name 68854-18-2
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Record name Diethyl trioxopimelate
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Record name diethyl 2,4,6-trioxoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VA Mamedov, AM Murtazina, LP Sysoeva… - Russian Journal of …, 2008 - Springer
Condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone gave diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5…
Number of citations: 1 link.springer.com
PDW Boyd, KS Lee, M Zvagulis - Australian journal of chemistry, 1986 - CSIRO Publishing
The bulk magnetic susceptibilities of the binuclear nickel(II) complexes of the 1,3,5-triketonates from diethyl (2-oxocyclopentane- 1,3-diyl) bisglyoxylate (H2ecg) (1) and diethyl 2,4,6-…
Number of citations: 11 www.publish.csiro.au
DL Obydennov, AE Simbirtseva, SE Piksin… - ACS …, 2020 - ACS Publications
In this work, a three-stage and easily scalable synthesis of 2,6-dicyano-4-pyrone (overall yield of 45%) as a new convenient building block has been developed from diethyl …
Number of citations: 11 pubs.acs.org
JR Piper… - 1993 - apps.dtic.mil
The goal of the propose research is to provide prophylaxis against cyanide through its sequestration by covalent bond formation. Three strategies were pursued 1 sulfur-rich compounds …
Number of citations: 2 apps.dtic.mil
GRL Coustumer, Y Mollier - Sulfur Reports, 1993 - Taylor & Francis
This review describes the synthesis of electron π donors in the 4:4′-bi(pyranylidenes), 4:4′-bi(thiopyranylidenes), 2:2′-bi(thiopyranylidenes), 4:4′-bi(selenopyranylidenes), 4:4′-bi(…
Number of citations: 6 www.tandfonline.com
GA Garkusha, GA Khutornenko - Journal of General Chemistry …, 1965 - Consultants Bureau
Number of citations: 0
ВА Мамедов, AM Муртазина, ЛП Сысоева… - Журнал органической …, 2008 - elibrary.ru
Конденсация диэтилового-эфира 2, 4, 6-триоксогсптандикарбоиовой кислоты с 4-метил-N-(2-гидроксибензилиден) анилином в ацетоне протекает с образованием …
Number of citations: 2 elibrary.ru

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